6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring with multiple substituents, including a thiomorpholine-4-carbonyl group and a carbonitrile group. Its unique structure contributes to its potential applications in medicinal chemistry and material science.
The compound is synthesized through multi-step organic reactions, which involve various precursors and reagents. It has been studied for its biological properties and potential therapeutic applications.
This compound can be classified as:
The synthesis of 6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves several key steps:
The molecular structure of 6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile can be represented by its IUPAC name and corresponding structural formula:
| Property | Value |
|---|---|
| IUPAC Name | 6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile |
| Molecular Formula | C16H19N4OS |
| Molecular Weight | 350.9 g/mol |
| InChI Key | KQLGUDASCDMMNG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C2=C(C=C(C=N2)C#N)Cl)C(=O)N3CCSCC3 |
The compound's structure features a pyridine ring substituted at specific positions with a carbonitrile group and a piperidinyl group that is further substituted with a thiomorpholine moiety.
6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions:
The mechanism of action for 6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile is not fully elucidated but is believed to involve interactions with biological macromolecules, potentially influencing signaling pathways or enzyme activities.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Stability | Stable under normal conditions |
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm structural integrity and purity.
6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific uses:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8